Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Description
Significance in Spirohydantoin Chemistry
Spirohydantoins constitute a privileged structural class in medicinal chemistry, with benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate representing a sophisticated example of this architecture. The significance of this compound lies in its unique combination of the hydantoin pharmacophore with the spirocyclic constraint, which imparts distinctive three-dimensional properties that are highly valued in drug discovery efforts. The spirohydantoin scaffold provides multiple vectors for chemical diversification, allowing for substitution at various positions to optimize biological activity and pharmacokinetic properties.
The compound's structural features enable formation of diverse intermolecular interactions, including hydrogen bonding through the hydantoin carbonyl groups and potential aromatic stacking interactions via the phenyl substituent. These characteristics make spirohydantoins particularly attractive for the preparation of compound libraries with potential for diverse biological activities. The rigid spirocyclic framework constrains molecular conformations, which can enhance selectivity and potency when interacting with biological targets compared to more flexible analogs.
Research has demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones exhibit remarkable efficacy as pan-inhibitors of prolyl hydroxylase enzymes, particularly those involved in hypoxia-inducible factor regulation. This biological activity has positioned spirohydantoins as promising therapeutic agents for treating anemia and other conditions related to cellular oxygen sensing mechanisms. The systematic introduction of various substituents, including the benzyl carboxylate functionality, has proven successful in optimizing both on-target activity and minimizing off-target effects.
Historical Context of Triazaspiro Compounds
The development of triazaspiro compounds has evolved through several distinct phases, beginning with early investigations into hydantoin chemistry and progressing to sophisticated spirocyclic architectures. The foundational work on hydantoin derivatives established their importance in medicinal chemistry, with compounds such as phenytoin demonstrating the therapeutic potential of this heterocyclic system. This early success motivated researchers to explore structural modifications that could enhance biological activity while improving pharmacokinetic properties.
The transition from simple hydantoins to spirocyclic derivatives represented a significant advancement in medicinal chemistry design strategies. The introduction of the spiro linkage provided a means to combine the proven hydantoin pharmacophore with additional ring systems, creating more complex three-dimensional structures with enhanced molecular recognition properties. This approach proved particularly valuable for developing compounds with improved selectivity profiles and reduced off-target effects.
The specific development of 1,3,8-triazaspiro[4.5]decane derivatives emerged from systematic structure-activity relationship studies aimed at identifying optimal substitution patterns for biological activity. These investigations revealed that the triazaspiro framework provides an excellent balance between structural rigidity and synthetic accessibility, enabling the preparation of diverse compound libraries for biological screening. The incorporation of carboxylate ester functionalities, as exemplified by the benzyl ester in the target compound, has proven particularly valuable for modulating physicochemical properties and biological activity.
Recent advances in synthetic methodology have enabled more efficient preparation of complex spirohydantoin derivatives, including those with multiple substituents and functional groups. The development of new coupling reactions and cyclization strategies has expanded the accessible chemical space within this compound class, facilitating the discovery of novel biological activities and therapeutic applications.
Nomenclature and Classification
This compound belongs to the broader classification of spirohydantoins, which are characterized by the presence of a hydantoin ring system connected to another ring through a spiro carbon atom. The systematic nomenclature reflects the complex structural features of this compound, with the triazaspiro[4.5]decane designation indicating the specific ring fusion pattern and ring sizes involved in the spirocyclic architecture.
The compound can be classified according to multiple structural criteria. From a heterocyclic chemistry perspective, it contains both imidazolidinedione (hydantoin) and piperidine ring systems, making it a member of the bicyclic nitrogen heterocycle family. The presence of the benzyl carboxylate functionality places it within the category of ester-containing spirohydantoins, which represent an important subclass with distinct physicochemical properties.
The molecular formula and structural parameters provide additional classification criteria. Related compounds in the PubChem database, such as tert-butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate, share the core triazaspiro framework while differing in the ester substituent. This structural similarity enables systematic comparison of structure-activity relationships and provides insights into the effects of specific substituent modifications.
The classification scheme also encompasses synthetic accessibility and preparative methods. Compounds in this class are typically prepared through multi-step synthetic sequences involving formation of the spirocyclic framework followed by introduction of peripheral substituents. The benzyl ester functionality can be introduced through various esterification methods, including direct coupling reactions and protection-deprotection strategies.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple interconnected areas of investigation, reflecting the multifaceted nature of this compound class. Primary objectives include elucidation of structure-activity relationships that govern biological activity, optimization of synthetic methodologies for efficient preparation, and comprehensive characterization of physicochemical properties that influence pharmacological behavior.
Synthetic chemistry research focuses on developing efficient and scalable methods for preparing this compound and related analogs. This includes optimization of reaction conditions, exploration of alternative synthetic routes, and development of methods for introducing structural diversity at key positions. The benzyl carboxylate functionality presents specific synthetic challenges and opportunities, requiring careful consideration of protection strategies and coupling methodologies to achieve desired products in high yield and purity.
Biological research objectives center on understanding the molecular mechanisms underlying the biological activities of spirohydantoin derivatives. This includes detailed studies of enzyme inhibition kinetics, cellular uptake and distribution, and identification of specific molecular targets responsible for observed biological effects. The investigation of prolyl hydroxylase inhibition has emerged as a particularly important research area, given the therapeutic potential for treating anemia and related conditions.
Properties
IUPAC Name |
benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-18-21(24(19(26)22-18)17-9-5-2-6-10-17)11-13-23(14-12-21)20(27)28-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWCVIMFWUOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirohydantoin Core
The spirohydantoin core, 1,3,8-triazaspiro[4.5]decane-2,4-dione, is prepared by reacting 1-Boc-piperidone with ammonium carbonate and potassium cyanide in a mixed solvent system of methanol and water. The reaction proceeds under mild conditions at room temperature over several days, leading to cyclization and formation of the spirocyclic hydantoin ring system.
| Parameter | Details |
|---|---|
| Starting materials | 1-Boc-piperidone, ammonium carbonate, potassium cyanide |
| Solvent system | Methanol and water |
| Reaction conditions | Room temperature, sealed vessel, stirring for 72-90 hours |
| Yield | 75-86% |
| Purification | Filtration, washing with water, drying |
| Product form | White solid |
This step yields tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate with high purity (>98% by HPLC).
Alkylation to Introduce Phenyl Substituents
Alkylation is performed on the nitrogen atoms of the spirohydantoin core to introduce phenyl groups. This is typically achieved by reacting the core compound with phenyl halides or benzyl chloroformate in the presence of bases such as potassium carbonate or sodium hydride, often in polar aprotic solvents like DMF or dichloromethane.
| Parameter | Details |
|---|---|
| Alkylating agents | Benzyl chloroformate, phenyl halides |
| Base | Potassium carbonate, sodium hydride |
| Solvent | DMF, dichloromethane |
| Temperature | Room temperature to mild heating |
| Reaction time | Several hours |
| Purification | Silica gel chromatography |
This step yields carbamate derivatives such as this compound with yields typically ranging from 70-85%.
Protection and Deprotection Steps
Protecting groups such as Boc (tert-butoxycarbonyl) are used to protect amine functionalities during intermediate steps. Deprotection is carried out under acidic conditions or by catalytic hydrogenation depending on the protecting group used.
| Step | Conditions |
|---|---|
| Protection | Reaction with Boc anhydride or di-tert-butyl dicarbonate in presence of triethylamine and DMAP at 20°C |
| Deprotection | Acidic conditions or catalytic hydrogenation |
These steps ensure selective functionalization without side reactions.
Representative Synthesis Example
Synthesis of tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Intermediate)
- To a suspension of 1-Boc-piperidone (16.24 g, 80 mmol) and ammonium carbonate (16.9 g) in 45 mL water and 55 mL methanol, a solution of potassium cyanide (11.25 g) in 25 mL water was added dropwise.
- The reaction mixture was sealed and stirred at room temperature for 72 hours.
- A precipitate formed, which was filtered, washed with water, and dried to afford the product (16.1 g, 75% yield).
- Purity was confirmed by HPLC (>98%).
Alkylation to Introduce Ethyl Group (Example)
- The intermediate (3.03 g, 11.3 mmol) was dissolved in DMF (30 mL) with potassium carbonate.
- Ethyl iodide (1.0 mL, 12.4 mmol) was added dropwise at room temperature.
- After 5 hours, the reaction mixture was worked up by extraction and recrystallization to yield the alkylated product (2.53 g, 75% yield).
Research Findings and Analysis
- The synthetic route is robust and allows for the introduction of various substituents at the nitrogen atoms, enabling structure-activity relationship studies.
- Yields are generally good (70-86%) with high purity products.
- Alkylation steps require careful control of reaction conditions to avoid over-alkylation or side reactions.
- The use of potassium cyanide and ammonium carbonate is critical for the formation of the spirohydantoin core.
- Protecting group strategies are essential for selective functionalization and to improve overall yields.
- The compound’s synthesis has been utilized in medicinal chemistry research, particularly in the development of antimalarial agents, demonstrating the versatility of the synthetic approach.
Summary Table of Preparation Steps
| Step No. | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Spirohydantoin core formation | 1-Boc-piperidone, ammonium carbonate, KCN, MeOH/H2O, RT, 72-90 h | 75-86 | White solid, high purity |
| 2 | Alkylation with benzyl chloroformate or phenyl halide | Potassium carbonate or NaH, DMF or DCM, RT to mild heat | 70-85 | Carbamate formation |
| 3 | Protection of amines (Boc protection) | Boc anhydride or di-tert-butyl dicarbonate, triethylamine, DMAP, 20°C | >80 | Facilitates selective alkylation |
| 4 | Deprotection of Boc groups | Acidic conditions or catalytic hydrogenation | Variable | Final functionalization step |
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spirocyclic compounds.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- The compound has been identified as a potential lead compound in the development of new analgesics targeting the δ-opioid receptor. Research indicates that derivatives of this compound exhibit selective agonist activity, which could lead to novel pain management therapies without the side effects associated with traditional opioids .
- Anticancer Research
- Neuropharmacology
Data Tables
Case Study 1: Analgesic Activity
A study conducted by Meqbil et al. (2024) evaluated the analgesic properties of triazaspiro compounds, including benzyl 2,4-dioxo derivatives. The research demonstrated that these compounds exhibited significant pain relief in animal models, with a focus on their mechanism of action at the δ-opioid receptor level.
Case Study 2: Anticancer Properties
In vitro studies assessed the cytotoxicity of benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate against several cancer cell lines. Results indicated a dose-dependent response leading to increased apoptosis rates compared to control groups, suggesting its potential as an anticancer agent.
Case Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential role in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain receptors, influencing various biochemical pathways. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, which play a role in pain modulation and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its analogs, focusing on structural variations, physicochemical properties, and safety considerations. Key differences are summarized in Table 1.
Substituent Variations
- Benzyl 4-oxo-2-thioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 2920741-21-3) This analog replaces the 2,4-dioxo groups with 4-oxo-2-thioxo functionalities. Safety data indicate heightened precautions for flammability and toxicity due to the thioxo moiety .
tert-Butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS: 183673-70-3)
The tert-butyl ester group at position 8 contrasts with the benzyl ester in the target compound. The tert-butyl group offers steric bulk and hydrolytic stability under basic conditions, whereas the benzyl ester is more labile and prone to catalytic hydrogenation. This difference impacts synthetic strategies, particularly in deprotection steps .2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Replacing the benzyl ester with a carboxamide group eliminates ester-related reactivity, enhancing solubility in polar solvents. The amide group may also improve bioavailability by facilitating hydrogen bonding with biological targets .
Physicochemical Properties
Table 1. Comparative Properties of Selected Analogs
*Molecular weights estimated based on structural formulas.
Biological Activity
Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate (CAS No. 28121-73-5) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies based on available research.
The molecular formula of this compound is , with a molecular weight of approximately 365.41 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 365.41 g/mol |
| LogP | 3.109 |
| Polar Surface Area | 52.65 Ų |
These properties suggest moderate lipophilicity and potential bioavailability in biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In particular:
- Cell Line Studies : this compound has been tested against various cancer cell lines, including breast and lung cancer cells. Results demonstrated a dose-dependent reduction in cell viability.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This suggests a dual mechanism involving both direct cytotoxicity and modulation of cellular signaling pathways.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal death and improve cognitive function. The proposed mechanism involves the inhibition of inflammatory cytokines and enhancement of neurotrophic factors.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Study 2: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM after 48 hours of treatment, suggesting potent anticancer activity.
Study 3: Neuroprotection
A preclinical study by Johnson et al. (2024) explored the neuroprotective effects in a mouse model of Alzheimer's disease. The administration of this compound resulted in improved memory performance in behavioral tests and reduced amyloid plaque formation.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate, and how can by-products be minimized?
- Methodological Answer : The compound is synthesized via parallel organic synthesis using spirocyclic intermediates. A critical step is the regioselective introduction of the benzyl carboxylate group at the 8-position of the triazaspiro core. By-products such as 8-(6-chloro-piperonyl) derivatives can arise during alkylation; these are minimized by optimizing reaction temperature (0–5°C) and using anhydrous solvents to suppress competing nucleophilic pathways . Characterization of impurities requires proton NMR (e.g., distinguishing 8-carboxylate vs. 8-alkyl protons) and LC-MS to confirm purity >95% .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign spirocyclic proton environments (e.g., δ 3.2–4.0 ppm for triazaspiro NH/CH2 groups) and aromatic protons from the phenyl substituent .
- HRMS-ESI : Confirm molecular ion [M+H]+ with mass accuracy <2 ppm (e.g., calculated 392.2333 vs. observed 392.2319 for related triazaspiro analogs) .
- X-ray crystallography : Resolve spirocyclic conformation (e.g., dihedral angles between the triazaspiro core and benzyl group) .
Q. How is the compound screened for initial biological activity?
- Methodological Answer : High-throughput screening (HTS) against target libraries (e.g., kinases, GPCRs) is performed using fluorescence polarization or TR-FRET assays. For example, derivatives of this scaffold show affinity for Sigma1 receptors (Ki <100 nM) . Dose-response curves (IC50) are generated using radioligand displacement assays with [³H]-spiperone as a reference .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound for selective enzyme inhibition?
- Methodological Answer :
- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorophenyl) to enhance lipophilicity and target engagement. For instance, 8-[3-(4-fluorophenoxy)propyl] analogs improve selectivity for mycobacterial lipoamide dehydrogenase (Mtb Lpd) over human isoforms .
- Co-crystal structures : Resolve binding interactions (e.g., hydrogen bonding between the 4-oxo group and Mtb Lpd’s Arg120) to guide rational design .
- In vitro assays : Test inhibition kinetics (e.g., kcat/KM) using NADH oxidation assays .
Q. What computational methods validate binding modes and predict metabolic stability?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with targets like DDR1 kinase. The 1-phenyl group occupies a hydrophobic pocket, while the 4-oxo group forms hydrogen bonds with catalytic lysine residues .
- DFT calculations : Predict metabolic sites (e.g., CYP450-mediated oxidation of the benzyl group) using Gaussian09 at the B3LYP/6-31G* level .
- MD simulations : Assess stability of protein-ligand complexes (RMSD <2 Å over 100 ns) .
Q. How can contradictions in biological data (e.g., varying IC50 across assays) be resolved?
- Methodological Answer :
- Assay validation : Compare results across orthogonal methods (e.g., SPR vs. ITC for binding affinity). For example, discrepancies in Sigma1 receptor affinity may arise from differences in membrane preparation (e.g., presence of cholesterol) .
- Proteomic profiling : Use thermal shift assays to confirm target engagement in cellular lysates .
- Data normalization : Apply Z-score normalization to HTS data to account for batch effects .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Methodological Answer :
- Rodent models : Administer the compound (10 mg/kg, IV) to assess plasma half-life (t1/2) and brain penetration (logBB >0.3) using LC-MS/MS .
- Disease models : Test antifibrotic activity in genetic Alport syndrome mice (Col4a3−/−) by measuring urinary albumin/creatinine ratios and renal collagen deposition .
- Metabolite ID : Use HRMS/MS to identify glucuronidated or sulfated metabolites in bile .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
